N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H17N7O2S3 and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound that integrates the 1,3,4-thiadiazole moiety with a triazole derivative. This combination is significant due to the diverse biological activities attributed to both structural components. This article summarizes the biological activities associated with this compound based on available literature.
Antimicrobial Activity
- Antibacterial Effects : The compound has shown substantial antibacterial activity against various pathogens. For instance, derivatives of 1,3,4-thiadiazole have demonstrated notable effectiveness against Xanthomonas oryzae and Fusarium graminearum, with inhibition rates reaching up to 56% at concentrations of 100 μg/mL .
- Antifungal Properties : Research indicates that thiadiazole derivatives exhibit antifungal activity as well. For example, compounds containing the thiadiazole moiety have been reported to inhibit Botrytis cinerea effectively .
Antiviral Activity
The 1,3,4-thiadiazole scaffold has been associated with antiviral properties against several viral strains. Studies suggest that these compounds can act as bioisosteres for existing antiviral agents and may enhance therapeutic efficacy through structural modifications .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory potential of thiadiazole derivatives has been explored extensively. For example, certain compounds have shown significant edema-reducing activity in animal models . The mechanism is believed to involve interactions with inflammatory mediators like COX and LOX enzymes.
Antitumor Activity
Recent studies have indicated that derivatives of this compound possess antitumor properties. Specifically, some synthesized variants have demonstrated cytotoxic effects against breast cancer cell lines . The structure-activity relationship (SAR) indicates that modifications to the thiadiazole ring can influence potency and selectivity.
Synthesis and Evaluation of Thiadiazole Derivatives
A series of studies have focused on synthesizing novel derivatives of 1,3,4-thiadiazoles and evaluating their biological activities:
- Study on Antimicrobial Activity : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy against Xanthomonas oryzae and other pathogens. The results showed promising antibacterial effects compared to standard treatments .
- Evaluation of Antitumor Properties : In a separate study, researchers synthesized a variety of 5-substituted thiadiazoles and assessed their cytotoxicity against various cancer cell lines. Some compounds exhibited higher inhibitory effects than existing chemotherapeutics .
Data Tables
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S3/c1-3-5-8-6-9(22)15-11-17-19-13(21(8)11)25-7-10(23)16-12-18-20-14(26-12)24-4-2/h6H,3-5,7H2,1-2H3,(H,15,17,22)(H,16,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDVWJVVVJVXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NN=C(S3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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